2-(methylsulfanyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(methylsulfanyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
The synthesis of 2-(methylsulfanyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of key intermediates, such as hydrazinoquinoxaline derivatives, which are then reacted with various reagents to form the desired triazoloquinazoline structure . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the triazoloquinazoline ring are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(methylsulfanyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique structural features and biological activities. Similar compounds include:
1,2,4-triazoloquinoxalines: These compounds share a similar triazoloquinazoline core but differ in their substituents and biological activities.
1,2,4-triazinoquinoxalines: These compounds also have a triazoloquinazoline core but with different ring systems and substituents
Properties
Molecular Formula |
C20H18N4OS |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-methylsulfanyl-9-naphthalen-1-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H18N4OS/c1-26-20-22-19-21-15-10-5-11-16(25)17(15)18(24(19)23-20)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9,18H,5,10-11H2,1H3,(H,21,22,23) |
InChI Key |
IILYXPYSSRCDEU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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